2-Amino-N-cyclopropyl-5-(diethylamino)benzamide
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Overview
Description
2-Amino-N-cyclopropyl-5-(diethylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a diethylamino group attached to a benzamide core. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-5-(diethylamino)benzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Amination: The amino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide with an amine, such as ammonia or an amine derivative, under suitable conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through an alkylation reaction. This involves the reaction of the benzamide with a diethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-5-(diethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or diethylamino groups can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under suitable conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro compounds.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-Amino-N-cyclopropyl-5-(diethylamino)benzamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-5-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure with a chloro group instead of a cyclopropyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness
2-Amino-N-cyclopropyl-5-(diethylamino)benzamide is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to similar compounds. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-5-(diethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-17(4-2)11-7-8-13(15)12(9-11)14(18)16-10-5-6-10/h7-10H,3-6,15H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLLKJQPIUMPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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